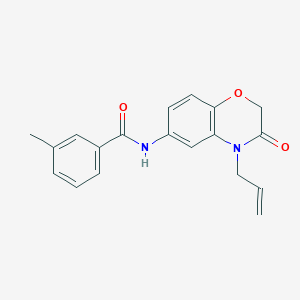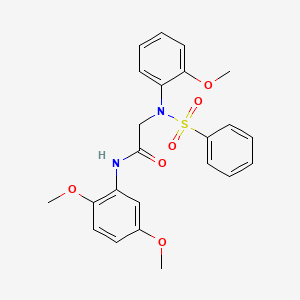![molecular formula C18H22N2O3S B4984002 N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4984002.png)
N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as EIDD-2801, is a promising antiviral drug that has gained significant attention due to its potential to combat a wide range of viral infections.
Mechanism of Action
N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a prodrug that is converted to its active form, N~4~-hydroxycytidine triphosphate (NHC-TP), inside the infected cells. NHC-TP is incorporated into the viral RNA during replication, leading to the introduction of mutations that can impair viral replication and reduce viral fitness. The mutagenic effect of NHC-TP is believed to be selective for viral RNA, as it appears to have minimal impact on cellular RNA.
Biochemical and Physiological Effects
N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have minimal toxicity in animal models and is well-tolerated in humans. The drug is rapidly absorbed and distributed to various tissues, including the lungs, liver, and kidneys. N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a half-life of approximately 8 hours and is primarily eliminated through renal excretion.
Advantages and Limitations for Lab Experiments
One of the major advantages of N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of emerging viral infections. Another advantage is its mutagenic effect, which can potentially reduce the emergence of drug-resistant viral strains. However, one of the limitations of N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its potential to induce mutagenesis in the host cells, which can lead to the development of cancer or other adverse effects.
Future Directions
There are several future directions for the development and application of N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One of the areas of focus is the optimization of the dosing regimen and treatment duration to maximize the efficacy and minimize the potential side effects. Another area of interest is the evaluation of the drug's efficacy against other viral infections, such as hepatitis C and HIV. Additionally, there is a need to investigate the long-term safety and potential carcinogenic effects of N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. Finally, the development of combination therapies that can enhance the antiviral activity of N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is also an area of active research.
Conclusion
N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a promising antiviral drug that has shown efficacy against a wide range of RNA viruses. The drug's mutagenic effect and broad-spectrum activity make it a promising candidate for the treatment of emerging viral infections. However, further research is needed to optimize the dosing regimen, evaluate the long-term safety, and investigate the potential for combination therapies.
Synthesis Methods
The synthesis of N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the reaction of N-(4-methylphenyl)sulfonyl-2-methylbenzamide with ethyl glycinate hydrochloride in the presence of triethylamine. The reaction mixture is then heated to form the desired product, N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. The synthesis method of N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its antiviral properties against a wide range of RNA viruses, including influenza, Ebola, and SARS-CoV-2. In vitro studies have shown that N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is effective in inhibiting viral replication and reducing viral load. In vivo studies have also demonstrated the efficacy of N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in reducing viral titers and improving survival rates in animal models of viral infections.
properties
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(24(22,23)16-11-9-14(2)10-12-16)13-18(21)19-17-8-6-5-7-15(17)3/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNZUXUGOTTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4983929.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(2-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4983933.png)
![2-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4983935.png)
![3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4983941.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B4983948.png)


![3,7-dichloro-6-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4983989.png)
![N-[2-(4-methylphenoxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4983994.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4983998.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4984001.png)

![N-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4984031.png)
